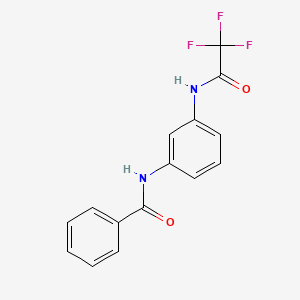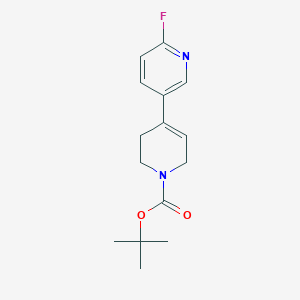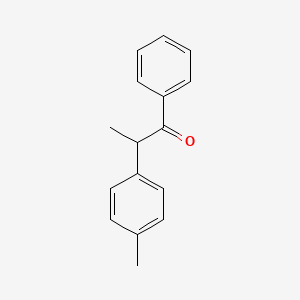
1-Propanone, 2-(4-methylphenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(4-methylphenyl)-1-phenyl-, also known as 4’-Methylpropiophenone, is an organic compound with the molecular formula C10H11BrO. This compound is a derivative of propiophenone, where the phenyl group is substituted with a methyl group at the para position. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- typically involves the bromination of 4-methylpropiophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The resulting product, 2-bromo-4’-methylpropiophenone, can then be further reacted with various nucleophiles to yield the desired compound .
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
1-Propanone, 2-(4-methylphenyl)-1-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted propiophenones and related compounds .
Scientific Research Applications
1-Propanone, 2-(4-methylphenyl)-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
1-Propanone, 2-(4-methylphenyl)-1-phenyl- can be compared with other similar compounds, such as:
Propiophenone: The parent compound, which lacks the methyl substitution at the para position. It has different reactivity and applications compared to the methyl-substituted derivative.
4-Methylpropiophenone: A closely related compound with a methyl group at the para position but without the bromine substitution.
2-Bromo-4’-methylpropiophenone: An intermediate in the synthesis of 1-Propanone, 2-(4-methylphenyl)-1-phenyl-.
The uniqueness of 1-Propanone, 2-(4-methylphenyl)-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications .
Properties
CAS No. |
107271-15-8 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H16O/c1-12-8-10-14(11-9-12)13(2)16(17)15-6-4-3-5-7-15/h3-11,13H,1-2H3 |
InChI Key |
NKWNLWFVNOMGNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


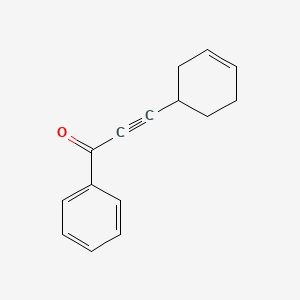
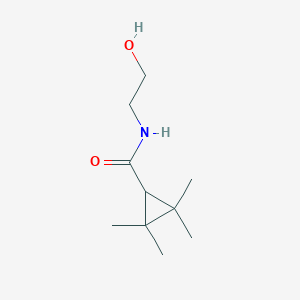

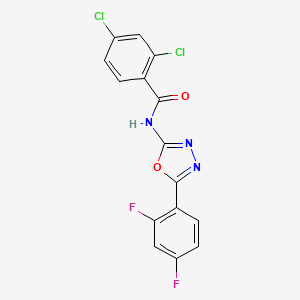

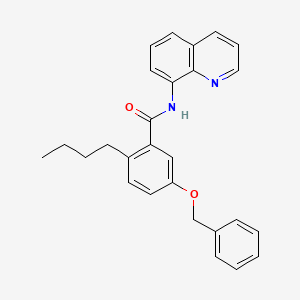
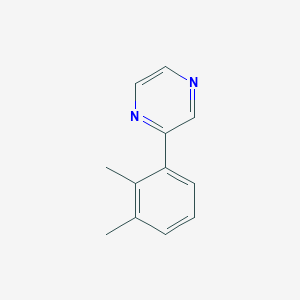
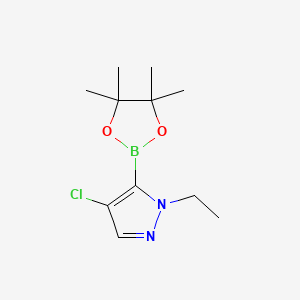
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B14128400.png)


![2-[(3-methoxyphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14128423.png)
